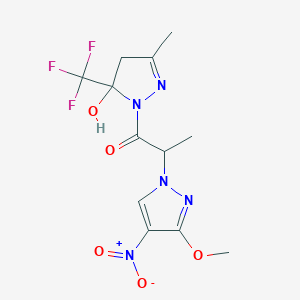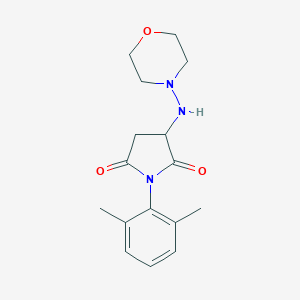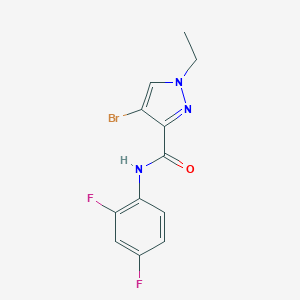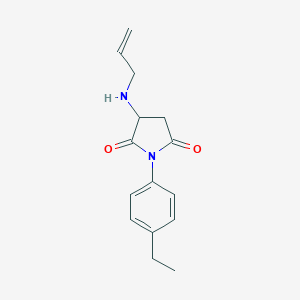![molecular formula C26H26FNO5 B280221 Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)
Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a synthetic compound with potential applications in scientific research. This compound is also known as MK-912 or L-760,735 and belongs to the class of quinolone carboxylic acid derivatives.
Mecanismo De Acción
MK-912 acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor. This results in a decrease in the activity of the receptor, which in turn leads to a decrease in the release of neurotransmitters such as glutamate. The modulation of neurotransmitter release by MK-912 is believed to be due to its ability to inhibit the activity of voltage-gated calcium channels.
Biochemical and Physiological Effects:
Studies have shown that MK-912 can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. This modulation can lead to changes in behavior and cognitive function. MK-912 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MK-912 in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor modulation on behavior and cognitive function. However, a limitation of using MK-912 is its potential off-target effects on other receptors and ion channels.
Direcciones Futuras
For research on MK-912 include studying its effects on different animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more selective NMDA receptor antagonists may lead to the discovery of new therapeutic targets for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves the reaction of 4-[(4-fluorophenoxy)methyl]-3-methoxybenzaldehyde with 2-methyl-5-nitro-1,4,5,6,7,8-hexahydroquinoline in the presence of a base. The resulting intermediate is then reduced with a reducing agent to yield the final product.
Aplicaciones Científicas De Investigación
Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. Studies have also shown that MK-912 can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
Propiedades
Fórmula molecular |
C26H26FNO5 |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
methyl 4-[4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26FNO5/c1-15-23(26(30)32-3)24(25-20(28-15)5-4-6-21(25)29)16-7-8-17(22(13-16)31-2)14-33-19-11-9-18(27)10-12-19/h7-13,24,28H,4-6,14H2,1-3H3 |
Clave InChI |
IINKCHTXXXOIRL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)COC4=CC=C(C=C4)F)OC)C(=O)OC |
SMILES canónico |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)COC4=CC=C(C=C4)F)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)
![1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea](/img/structure/B280140.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)


![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)
![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
